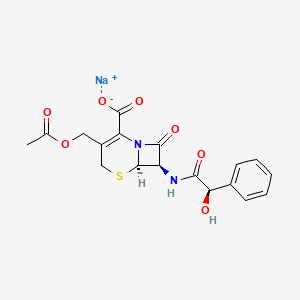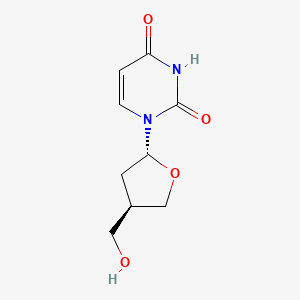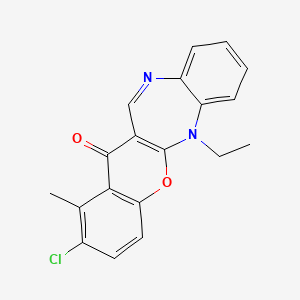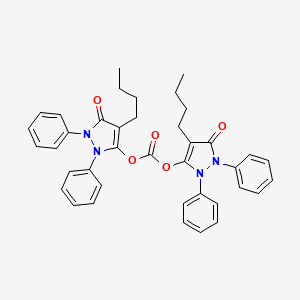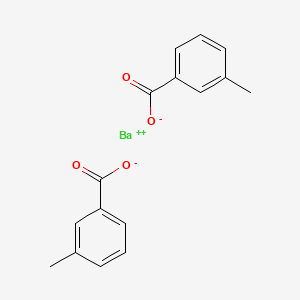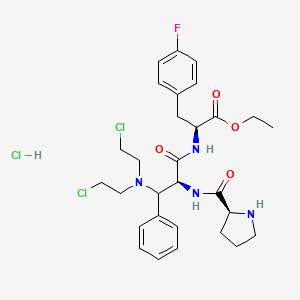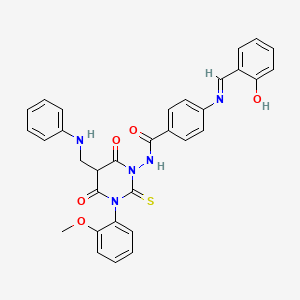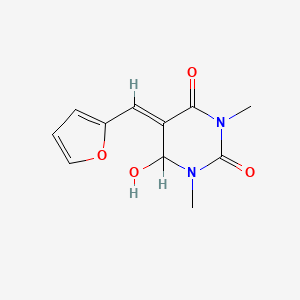
2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is a complex organic compound that belongs to the class of heterocyclic compounds It features a uracil core with various substituents, including a furan ring, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a uracil precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and uracil core can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: A related compound with a furan ring and hydroxyl group, known for its flavor and fragrance properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another similar compound with applications in food and fragrance industries.
Uniqueness
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is unique due to its specific substitution pattern and the presence of both a uracil core and a furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
134924-75-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
(5E)-5-(furan-2-ylmethylidene)-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6,9,14H,1-2H3/b8-6+ |
InChIキー |
MDYAMFZTJXNFKN-SOFGYWHQSA-N |
異性体SMILES |
CN1C(/C(=C\C2=CC=CO2)/C(=O)N(C1=O)C)O |
正規SMILES |
CN1C(C(=CC2=CC=CO2)C(=O)N(C1=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


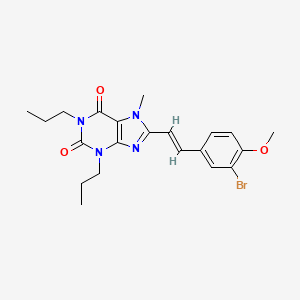
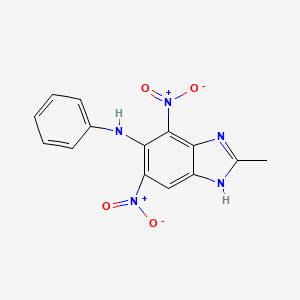
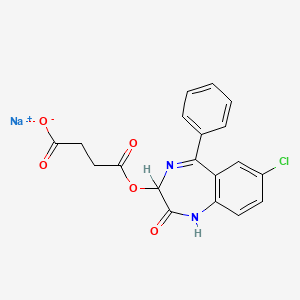
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
